5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
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Description
5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a useful research compound. Its molecular formula is C16H13BrF3N3O3 and its molecular weight is 432.197. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Inhibition and Antiviral Activity
Pyrimidine derivatives have been investigated for their potential to inhibit various enzymes and exhibit antiviral activities. For instance, phenylselenenyl- and phenylthio-substituted pyrimidines have been evaluated for their ability to inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, demonstrating modest selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon et al., 1993). Similarly, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory activity against retrovirus replication, highlighting the potential of pyrimidine derivatives in antiretroviral therapy (Hocková et al., 2003).
Tumor Targeting and Antifolate Activity
Novel pyrimidine antifolates targeting tumor cells via cellular uptake by folate receptors and inhibiting de novo purine nucleotide biosynthesis have been synthesized. These compounds have shown potent inhibition against folate receptor-expressing cells, establishing a basis for developing targeted antitumor agents (Wang et al., 2013). Another study synthesized 6-substituted classical pyrrolo[2,3-d]pyrimidine antifolates, revealing potent and selective inhibitory activities toward cells expressing folate receptors, further underlining the therapeutic potential of pyrimidine derivatives in cancer treatment (Deng et al., 2008).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of coumarin derivatives incorporating pyrimidine moieties have been explored, showing antimicrobial activity. This underscores the utility of pyrimidine derivatives in developing new antimicrobial agents (Al-Haiza et al., 2003). Additionally, the synthesis of pyrimidine acyclonucleosides and their evaluation as competitive inhibitors of uridine phosphorylase highlight the significance of pyrimidine derivatives in medicinal chemistry and drug development (Abrams et al., 1981).
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3N3O3/c17-11-7-21-15(22-8-11)25-13-5-6-23(9-13)14(24)10-1-3-12(4-2-10)26-16(18,19)20/h1-4,7-8,13H,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFINZEKGSIAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.